Auramycin A

Description

Properties

CAS No. |

78173-92-9 |

|---|---|

Molecular Formula |

C41H51NO15 |

Molecular Weight |

797.8 g/mol |

IUPAC Name |

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C41H51NO15/c1-17-24(43)11-12-28(52-17)56-39-19(3)54-30(15-26(39)45)57-38-18(2)53-29(14-23(38)42(5)6)55-27-16-41(4,50)34(40(49)51-7)21-13-22-33(37(48)32(21)27)36(47)31-20(35(22)46)9-8-10-25(31)44/h8-10,13,17-19,23,26-30,34,38-39,44-45,48,50H,11-12,14-16H2,1-7H3/t17-,18-,19-,23-,26-,27-,28-,29-,30-,34-,38+,39+,41+/m0/s1 |

InChI Key |

UFVSOHSXEJJBKL-UFJKXKKKSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@]([C@@H](C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C)O)N(C)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |

Synonyms |

auramycin A |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Analysis of Auramycin a

Comprehensive Determination of the Auramycin A Chemical Structure

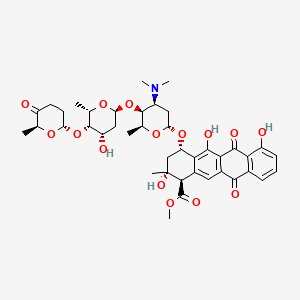

The chemical structure of this compound (C₄₁H₅₁NO₁₅) is defined by a tetracyclic aglycone core, known as auramycinone (B1197653), covalently linked to a trisaccharide chain. ontosight.ainih.gov This glycosidic moiety is critical for the compound's biological activity, playing a significant role in its interaction with target sites. ontosight.ai

Analysis of the Tetracyclic Aglycone Core: Auramycinone

The aglycone component of this compound is auramycinone (C₂₁H₁₈O₈). ontosight.ainih.gov Auramycinone is classified as a member of the tetracenes and p-quinones. nih.gov Its core structure is based on a naphthacene (B114907) backbone, a polycyclic aromatic hydrocarbon. ontosight.ai This backbone is extensively modified with several functional groups, including multiple hydroxyl groups, a methyl group, and a carboxylic acid group, which is present as a methyl ester. ontosight.aismolecule.com The specific stereochemistry of auramycinone is designated as (1R,2R,4S). nih.govontosight.ai The determination of this complex polycyclic structure involves detailed analysis of its elemental composition and fragmentation patterns.

Elucidation of the Glycosidic Moiety: Trisaccharide Chain Composition and Linkages

This compound features a trisaccharide chain attached to the aglycone core via a glycosidic bond. ontosight.ai The full IUPAC name of this compound provides explicit details regarding the composition and linkages of these sugar units. nih.gov The trisaccharide is linked to the C-4 position of the auramycinone aglycone. nih.gov

The three sugar units in the trisaccharide chain are identified as:

First Sugar (proximal to aglycone): A 2,3,6-trideoxy-3-(dimethylamino)-L-lyxo-hexopyranosyl unit. This sugar is commonly known as L-daunosamine. nih.govwikipedia.orgnih.gov It features a dimethylamino group, which is characteristic of many biologically active anthracyclines.

Second Sugar (middle unit): A 2,6-dideoxy-4-hydroxy-L-lyxo-hexopyranosyl unit. This sugar is consistent with a derivative of L-rhodinose or a similar 2,6-dideoxyhexose. nih.govnih.govnih.gov

Third Sugar (terminal unit): A 2,3,6-trideoxy-5-oxo-L-lyxo-hexopyranosyl unit. This is a modified deoxy sugar containing a ketone (oxo) functionality, indicating a specific oxidation pattern. nih.gov

Advanced Spectroscopic Methodologies for Structural Assignment

The comprehensive structural and stereochemical assignment of complex natural products like this compound relies heavily on advanced spectroscopic methodologies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govucl.ac.ukacs.org

Mass Spectrometry (MS) Applications in Structure Determination

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide structural information through fragmentation analysis. ijrpr.comwikipedia.orglibretexts.org

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful tool for determining the exact mass of a molecule, which in turn allows for the precise determination of its elemental composition. For this compound, HR-ESI-MS provides the accurate molecular weight, confirming its molecular formula. uni.lu

This compound has a molecular formula of C₄₁H₅₁NO₁₅. nih.govuni.lu The monoisotopic mass of this compound is approximately 797.32587 Da. uni.lu Predicted collision cross-section values for various adducts, such as [M+H]⁺ (798.33315 m/z) and [M+Na]⁺ (820.31509 m/z), are also available, aiding in its characterization. uni.lu

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting daughter ions. By studying these fragmentation patterns, chemists can deduce the connectivity of substructures within the molecule. This is particularly valuable for complex natural products like this compound, which often consist of multiple sugar moieties attached to an aglycone. nih.govscispace.comnih.gov The specific losses of characteristic fragments, such as sugar units or parts of the polyketide backbone, provide crucial clues for confirming the proposed structure and identifying the positions of various substituents. nih.gov

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Analysis

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopies are complementary techniques that provide insights into the electronic transitions and vibrational modes of a molecule, respectively, aiding in the identification of chromophores and functional groups. ijrpr.comitwreagents.commrclab.comdrawellanalytical.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. mrclab.com This technique is particularly useful for identifying conjugated systems, such as aromatic rings and polyenes, which are common in anthracycline structures like this compound's aglycone. ijrpr.comnih.govmrclab.com The characteristic absorption maxima (λmax) can indicate the presence and extent of such chromophores. itwreagents.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by chemical bonds, leading to vibrational transitions. ijrpr.commrclab.com The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups present in the molecule. itwreagents.commrclab.com For this compound, IR spectroscopy can identify the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups (from esters, ketones, or quinones), C-H stretches, and potentially amide linkages, all of which are common in complex natural products. itwreagents.comscholarsresearchlibrary.com The "fingerprint" region of the IR spectrum (500-1600 cm⁻¹) provides a unique identifier for the compound. itwreagents.com

X-ray Crystallography for Absolute Stereochemical Configuration Determination

X-ray crystallography is considered the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound, including the absolute stereochemical configuration of chiral centers. anu.edu.auwikipedia.orgevotec.com

When suitable single crystals of this compound can be obtained, X-ray diffraction data can be collected. By measuring the angles and intensities of the diffracted X-rays, crystallographers can generate an electron density map, from which the precise positions of atoms, bond lengths, and bond angles are determined. wikipedia.org Crucially, for molecules with chiral centers, X-ray crystallography, particularly using anomalous dispersion, can unequivocally establish the absolute stereochemistry, which is essential for understanding the compound's biological activity and for synthetic efforts. wikipedia.orgresearchgate.net While specific this compound crystal data was not found in the immediate search, preliminary X-ray diffraction studies have been reported for related compounds like auromomycin, highlighting the applicability of this technique to this class of antibiotics. nih.gov

Computational Approaches in this compound Structural Elucidation

Computational chemistry plays an increasingly vital role in complementing experimental data for structural elucidation, especially when experimental data is ambiguous or insufficient. mdpi.comnih.gov

DFT Calculations of NMR Chemical Shifts: Density Functional Theory (DFT) calculations can predict ¹H and ¹³C NMR chemical shifts for proposed structures and their stereoisomers. By comparing these calculated shifts with experimental NMR data, researchers can assess the likelihood of a particular structure. The DP4+ probability analysis, which integrates calculated and experimental NMR data, is a powerful tool for distinguishing between highly similar structures, including diastereomers and enantiomers. mdpi.com

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) Calculations: For chiral molecules like this compound, ECD and ORD calculations can predict their chiroptical properties. Comparing these calculated spectra with experimental ECD or ORD spectra can provide strong evidence for the absolute configuration of the molecule, particularly when X-ray crystallographic data is unavailable or challenging to obtain. mdpi.com These computational methods can help differentiate between enantiomeric and epimeric scaffolds. mdpi.com

The integration of computational approaches with spectroscopic data minimizes the probability of misassignments and provides a more robust and reliable determination of both the planar and three-dimensional structures of complex natural products. mdpi.com

Density Functional Theory (DFT) Calculations for Chemical Shift Prediction

Density Functional Theory (DFT) calculations have become a powerful computational tool for predicting NMR chemical shifts, playing a crucial role in the structural and stereochemical elucidation of complex natural products. The principle involves calculating theoretical NMR parameters (such as chemical shieldings, which are then converted to chemical shifts) for a set of candidate structures or stereoisomers oup.comnih.gov. These calculated values are then rigorously compared with experimental NMR data, allowing researchers to identify the most plausible structure and its relative or absolute configuration mdpi.commdpi.comnih.govsoton.ac.ukrsdjournal.org.

The general workflow for property prediction using DFT calculations typically involves several steps:

Conformational Search: Initial conformational searches are performed using molecular mechanics (e.g., MMFF94) or semi-empirical methods to identify low-energy conformers mdpi.comoup.com.

Geometry Optimization: Each identified conformer undergoes geometry optimization at the DFT level of theory to obtain stable 3D structures oup.comnih.gov.

NMR Property Calculation: NMR shielding tensors are calculated for each optimized conformer, often using the Gauge-Including Atomic Orbital (GIAO) method nih.govnih.gov.

Boltzmann-Weighting: The calculated chemical shifts for individual conformers are then Boltzmann-weighted based on their relative energies to obtain a weighted average chemical shift for the ensemble oup.com.

Comparison and Validation: The Boltzmann-weighted predicted chemical shifts are compared with experimental NMR data. Statistical methods, such as mean absolute errors (MAE) or correlation coefficients, are used to assess the agreement. Advanced statistical tools like the DP4+ probability analysis are frequently employed to assign stereochemical configurations with high confidence, even for isomers with multiple chiral centers mdpi.comrsdjournal.org.

Typical Accuracy of DFT Chemical Shift Predictions

The accuracy of DFT chemical shift predictions is crucial for reliable structural assignments. Modern DFT protocols, often employing specific functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G(d,p), pcS-n), can achieve remarkable accuracy for both ¹H and ¹³C NMR chemical shifts.

| Nucleus | Typical Corrected Mean Absolute Error (CMAE) | Reference |

| ¹H | 0.27 - 0.28 ppm | nih.gov |

| ¹³C | 1.5 - 2.0 ppm | psu.edunih.gov |

Note: These values represent general accuracies reported in the literature for well-established DFT protocols applied to a range of organic molecules and natural products. The specific accuracy for this compound would depend on the computational setup and the complexity of its conformational landscape.

This computational approach is particularly valuable for anthracyclines like this compound, where subtle differences in stereochemistry can lead to significant variations in biological activity. DFT calculations can help distinguish between closely related diastereomers or enantiomers that might be challenging to differentiate solely based on experimental NMR data mdpi.comsoton.ac.uk.

Computer-Assisted Structure Elucidation (CASE) Systems for Complex Natural Products

Computer-Assisted Structure Elucidation (CASE) systems represent an integrated approach that combines experimental spectroscopic data with computational algorithms and databases to determine chemical structures. For complex natural products, CASE systems, particularly those incorporating 3D structural information (CASE-3D), have become powerful tools to overcome the limitations of traditional methods and reduce the incidence of misassignments researchgate.net.

CASE systems typically operate by:

Data Input: Importing experimental NMR data (1D, 2D), mass spectrometry (MS) data, and other spectroscopic information.

Fragment Generation: Generating possible molecular fragments and connectivity information based on the input data (e.g., from HMBC correlations, COSY cross-peaks).

Structure Generation: Assembling these fragments into candidate molecular structures that are consistent with the experimental data.

Filtering and Ranking: Filtering and ranking the generated candidate structures based on various criteria, including consistency with all experimental data, chemical plausibility, and comparison with known compounds in databases.

Computational Validation: Integrating advanced computational methods, such as DFT chemical shift prediction, to further validate and refine the proposed structures. For instance, DFT-calculated chemical shifts for candidate structures are compared against experimental values, and the structure with the best fit is selected researchgate.net. This integration is crucial for distinguishing between isomers that are spectroscopically very similar.

Stereochemical Assignment: CASE systems, especially those with 3D capabilities, can also assist in stereochemical assignments by evaluating different stereoisomers against experimental data, often supported by DFT calculations of NMR parameters or vibrational optical activity (VOA) spectra mdpi.commdpi.comnih.govsoton.ac.uk.

The application of CASE systems significantly streamlines the structural elucidation workflow, particularly for novel and highly complex natural products where manual interpretation of extensive spectroscopic data can be time-consuming and prone to error. By automating parts of the elucidation process and leveraging the predictive power of DFT, CASE systems enhance the confidence in the determined structures of compounds like this compound.

Identification and Characterization of this compound Producing Microorganisms

The production of this compound is confined to specific microorganisms, whose isolation and cultivation are the first steps in obtaining this valuable compound.

Streptomyces galilaeus Strains and Other Relevant Actinomycetes

Streptomyces galilaeus is a well-documented producer of a series of anthracycline antibiotics, including the auramycin family and the closely related aclacinomycins. nih.govnih.gov Actinomycetes, particularly those from the genus Streptomyces, are prolific sources of secondary metabolites, with their genomes often containing numerous gene clusters for the production of bioactive compounds. nih.govnih.gov Strains of S. galilaeus, such as MA144-M1, have been central to the study of anthracycline biosynthesis. nih.gov Researchers have also generated mutant strains, like the aclacinomycin-negative mutant KE303, which have been instrumental in elucidating the biosynthetic steps by facilitating feeding studies with various precursor molecules. nih.gov While S. galilaeus is the principal identified source, the vast and largely untapped diversity of actinomycetes suggests that other producers of auramycins or related compounds may exist in different ecological niches. nih.gov

Fermentation Optimization Strategies for Enhanced this compound Yields

Maximizing the production of this compound requires careful optimization of fermentation conditions, as antibiotic synthesis is highly sensitive to environmental and nutritional factors. wikipedia.org Strategies focus on manipulating the culture medium and physical parameters to promote robust microbial growth and trigger the expression of secondary metabolite gene clusters. Key parameters that are typically optimized include the composition of the growth medium, pH, temperature, aeration, and inoculum size. ccsenet.orgresearchgate.net

For Streptomyces fermentations, a balanced combination of carbon and nitrogen sources is critical. Complex carbon sources like starch and glucose, along with nitrogen-rich components such as soybean meal, are often employed. nih.gov The pH of the fermentation broth is another crucial factor, with an optimal range needing to be maintained throughout the process to ensure enzyme stability and metabolite production. nih.gov Optimization is often carried out using systematic approaches, such as one-factor-at-a-time experiments followed by statistical methods like response surface methodology, to identify the ideal combination of factors for maximizing yield. nih.gov

Table 1: General Parameters for Fermentation Optimization in Streptomyces

| Parameter | Typical Range/Condition | Rationale |

|---|---|---|

| Carbon Source | Glucose, Soluble Starch, Sucrose | Provides energy and building blocks for primary and secondary metabolism. ccsenet.orgnih.gov |

| Nitrogen Source | Soybean Meal, Peptone, Yeast Extract | Essential for synthesis of amino acids, proteins, and enzymes. researchgate.net |

| Initial pH | 6.5 - 8.0 | Affects nutrient uptake and the activity of biosynthetic enzymes. nih.gov |

| Temperature | 28 - 37 °C | Influences microbial growth rate and enzyme kinetics. ccsenet.orgnih.gov |

| Inoculum Volume | 3 - 8% (v/v) | An appropriate inoculum density ensures a healthy start to the fermentation without rapid nutrient depletion. nih.gov |

| Aeration/Agitation | Variable (e.g., 180-220 rpm) | Ensures sufficient dissolved oxygen for aerobic respiration and nutrient distribution. researchgate.netnih.gov |

| Mineral Salts | MgSO₄, K₂HPO₄, CaCO₃ | Provide essential cofactors for enzymes and can help in pH buffering. researchgate.netnih.gov |

Genetic and Enzymatic Basis of this compound Biosynthesis

The assembly of this compound is a multi-step process orchestrated by a series of dedicated enzymes encoded within a biosynthetic gene cluster. The process begins with the formation of the polyketide core, followed by extensive tailoring reactions.

Polyketide Synthase (PKS) Assembly Line responsible for Auramycinone Backbone Formation

The aglycone core of this compound, known as auramycinone, is synthesized by a type II polyketide synthase (PKS) system. wikipedia.org Unlike the large, modular Type I PKSs, Type II systems consist of a complex of discrete, monofunctional enzymes that are used iteratively. wikipedia.orgnih.gov The biosynthesis of the auramycinone backbone begins with a starter unit, typically propionyl-CoA, which is extended through the sequential addition of nine malonyl-CoA extender units.

The core components of this PKS assembly line include:

Ketosynthase (KSα and KSβ): These enzymes catalyze the crucial carbon-carbon bond-forming Claisen condensation reactions that elongate the polyketide chain. The KSβ subunit also functions as a chain length factor (CLF), determining the final length of the polyketide backbone.

Acyl Carrier Protein (ACP): A small, essential protein that carries the growing polyketide chain as a thioester via its phosphopantetheine arm, shuttling it between the various enzymatic active sites. wikipedia.org

This enzymatic machinery synthesizes a linear polyketide chain, which remains tethered to the ACP until it is released for subsequent modifications.

Post-PKS Enzymatic Modifications: Cyclization, Aromatization, and Oxidation Steps

Once the full-length polyketide chain is assembled, it undergoes a series of intricate tailoring reactions, collectively known as post-PKS modifications, to form the characteristic four-ring structure of auramycinone. nih.govresearchgate.net These modifications are critical for the compound's final structure and biological activity. nih.gov The key enzymatic steps include:

Cyclization: A set of cyclase enzymes (CYC) catalyzes the regioselective intramolecular aldol (B89426) condensations that fold the linear polyketide into its tetracyclic ring system.

Aromatization: Aromatase (ARO) enzymes facilitate the dehydration reactions that create the aromatic rings within the anthracyclinone core.

Oxidation: A variety of oxidoreductases, particularly oxygenases, introduce hydroxyl groups at specific positions on the ring structure. These oxidative steps are crucial for creating the final auramycinone scaffold that is ready for glycosylation.

The precise sequence and timing of these enzymatic reactions are tightly controlled to ensure the correct formation of the final aglycone.

Glycosyltransferase Enzymes Involved in Trisaccharide Attachment and Diversification

The final and most significant diversification step in this compound biosynthesis is the attachment of a trisaccharide chain to the auramycinone core. This process is catalyzed by a series of specific glycosyltransferase (GT) enzymes. nih.gov Glycosyltransferases are enzymes that transfer a sugar moiety from an activated donor molecule, such as a nucleotide sugar, to an acceptor molecule. nih.govproteopedia.org

In the biosynthesis of auramycins and aclacinomycins in S. galilaeus, the glycosylation process involves the sequential attachment of three distinct deoxy-sugars to the C-7 hydroxyl group of the aglycone. nih.govnih.gov The assembly of this trisaccharide chain is performed by dedicated GTs encoded within the biosynthetic gene cluster. Studies using mutant strains have revealed the step-wise nature of this process. nih.gov

Table 2: Key Glycosyltransferases in the Biosynthesis of the Aclacinomycin/Auramycin Trisaccharide

| Enzyme (from Aclacinomycin Pathway) | Sugar Donor | Sugar Transferred | Function |

|---|---|---|---|

| AknK/AknS | dTDP-L-rhodosamine | L-Rhodosamine | Attaches the first sugar, rhodosamine, to the aklavinone/auramycinone core. nih.gov |

| AknP | dTDP-D-2-deoxyfucose | D-2-Deoxyfucose | Adds the second sugar, 2-deoxyfucose, to the rhodosaminyl-aglycone intermediate. nih.gov |

| AknQ/RdmC | dTDP-L-cinerulose | L-Cinerulose | Attaches the terminal sugar, cinerulose, to complete the trisaccharide chain. nih.gov |

The resulting trisaccharide moiety, composed of L-cinerulosyl-D-2-deoxyfucosyl-L-rhodosaminyl, is a hallmark of this family of anthracyclines and is essential for their biological function. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Aclacinomycin |

| Aclacinomycin A |

| This compound |

| Auramycinone |

| Calcium Carbonate |

| Carbon Dioxide |

| Glucose |

| Magnesium Sulfate |

| Malonyl-CoA |

| Penicillin |

| Potassium Dihydrogen Phosphate |

| Propionyl-CoA |

| Starch |

| Streptomycin |

| Sucrose |

Characterization of Key Biosynthetic Intermediates and their Transformations

The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded within the aurantimycin (art) biosynthetic gene cluster in Streptomyces aurantiacus JA 4570. nih.gov The assembly of this intricate molecule involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. The process begins with the formation of a C14 acyl side chain by four modular PKSs. This fatty acid chain is then transferred to the initial amino acid of the peptide core, 3-hydroxyleucine, a reaction catalyzed by the enzyme ArtT. nih.gov This event marks the initiation of the peptide backbone assembly.

The core structure of this compound is a cyclohexadepsipeptide, the synthesis of which is managed by a multimodular NRPS system. This system is encoded by four genes: artT, artF, artG, and artH, which collectively contain six extension modules responsible for the six condensation steps required to build the peptide scaffold. nih.gov The enzymes ArtF and ArtG are particularly notable, each comprising two modules with a domain structure of C-A1-PCP-E-C-A2-PCP. nih.gov

A crucial step in the formation of the this compound backbone is the incorporation of L-piperazic acid. The adenylation (A) domains ArtF-A1 and ArtG-A2 are responsible for recognizing and activating L-piperazic acid, which is proposed to be derived from L-ornithine. nih.gov The activated L-piperazic acid is then transferred to its corresponding peptidyl carrier protein (PCP) domain. The presence of an epimerase (E) domain within the modules of ArtF and ArtG suggests that the amino acids activated by ArtF-A1 and ArtG-A1 undergo epimerization. nih.gov In vitro characterization of four NRPS adenylation domains, including the freestanding enzyme ArtC, has confirmed their substrate specificities, aligning with computational predictions. nih.gov The targeted inactivation of the artG gene, which codes for an NRPS enzyme, resulted in the complete cessation of this compound production, thereby confirming the direct involvement of the art gene cluster in its biosynthesis. nih.govnih.gov

Metabolic Engineering and Synthetic Biology Approaches for this compound Analogs

The elucidation of the this compound biosynthetic gene cluster has paved the way for applying metabolic engineering and synthetic biology techniques to generate novel analogs of this potent antibiotic. nih.gov

Manipulation of Biosynthetic Gene Clusters for Targeted Structural Modification

The modular nature of the NRPS and PKS systems involved in this compound biosynthesis presents significant opportunities for targeted structural modifications. By altering the genes within the art cluster, it is theoretically possible to create a variety of this compound derivatives with potentially improved therapeutic properties. The strategies for generating such analogs could include the inactivation or modification of specific enzymatic domains within the NRPS modules. For instance, altering the substrate specificity of the adenylation domains could lead to the incorporation of different amino acid precursors into the peptide backbone, resulting in novel this compound analogs.

Furthermore, the research that identified the art gene cluster also highlighted the role of two pathway-specific regulatory genes, artB and artX. Both of these genes were found to be positive regulators of this compound biosynthesis. nih.govnih.gov Tandem overexpression of artB and artX in the native producer, S. aurantiacus JA 4570, led to an approximate 2.5-fold increase in the production of this compound. nih.govnih.gov This demonstrates that manipulating regulatory elements is a viable strategy for enhancing the yield of this compound, a principle that can be extended to the production of engineered analogs. While the generation of "designer" this compound derivatives through synthetic biology is a promising future direction, specific examples of such engineered analogs have not yet been reported in published literature. nih.gov

| Gene | Function/Proposed Function | Impact of Manipulation |

| artG | Encodes a Non-Ribosomal Peptide Synthetase (NRPS) enzyme | Targeted inactivation completely abolished this compound production. nih.govnih.gov |

| artF | Encodes a Non-Ribosomal Peptide Synthetase (NRPS) enzyme | Contains modules for amino acid activation and incorporation. nih.gov |

| artT | Catalyzes the transfer of the C14 acyl side chain to 3-hydroxyleucine | Initiates the assembly of the peptide core. nih.gov |

| artH | Encodes a Non-Ribosomal Peptide Synthetase (NRPS) enzyme | Part of the multimodular NRPS system. nih.gov |

| artC | Freestanding Non-Ribosomal Peptide Synthetase (NRPS) adenylation (A) domain | In vitro characterization confirmed substrate specificity. nih.gov |

| artB | Pathway-specific positive regulatory gene | Tandem overexpression with artX increased this compound production by ~2.5-fold. nih.govnih.gov |

| artX | Pathway-specific positive regulatory gene | Tandem overexpression with artB increased this compound production by ~2.5-fold. nih.govnih.gov |

Heterologous Expression Systems for Recombinant this compound Production

The production of this compound is currently confined to its native producer, Streptomyces aurantiacus. The successful identification and characterization of the complete art biosynthetic gene cluster opens up the possibility of transferring this entire pathway into a more genetically tractable and industrially optimized host organism. Heterologous expression is a powerful synthetic biology tool for the production of complex natural products. nih.gov The use of a well-characterized host, such as certain strains of Streptomyces or even Escherichia coli, could facilitate higher yields and simplify the process of genetic manipulation for the production of novel analogs. nih.gov

The process of heterologous expression would involve cloning the entire this compound biosynthetic gene cluster into a suitable expression vector and transforming it into a selected host strain. This approach could overcome some of the limitations associated with the native producer, such as slow growth rates or the production of a complex mixture of secondary metabolites that can complicate downstream processing. While the heterologous expression of the this compound gene cluster has been proposed as a viable strategy for both enhanced production and the generation of derivatives, to date, there are no published reports of the successful recombinant production of this compound in a heterologous host. nih.govnih.gov

Chemical Properties and Identifiers

The following tables summarize key chemical properties of Auramycin A and related compounds, along with their PubChem Compound Identifiers (CIDs).

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₁H₅₁NO₁₅ | uni.lu |

| Molecular Weight | 797.841 g/mol (Computed: 797.8 g/mol ) | targetmol.comuni.lu |

| CAS Number | 78173-92-9 | targetmol.comuni.lu |

| Appearance | Yellow Powder | targetmol.com |

Table 2: PubChem CIDs for Auramycin Compounds

| Compound Name | PubChem CID | Source |

| This compound | 155838 | uni.lu |

| Auramycin C | 174332 | |

| Auramycin D | 174252 | acs.org |

| Auramycin G | 174334 |

Molecular and Cellular Mechanisms of Action of Auramycin a

Cellular Responses Elicited by Auramycin A

Cellular responses to exogenous compounds can range from subtle modulations of physiological processes to profound alterations leading to cell death or differentiation. The nature of these responses is highly dependent on the compound's specific targets and the cellular context.

Apoptosis, or programmed cell death, is a fundamental biological process essential for maintaining tissue homeostasis, eliminating damaged or unwanted cells, and controlling cell populations. It is characterized by a series of biochemical events leading to distinct morphological changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies teachmeanatomy.infobmglabtech.com.

Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway teachmeanatomy.infobmglabtech.com.

Extrinsic Pathway : This pathway is triggered by external stimuli, specifically the binding of death ligands (e.g., Fas ligand, TNF-α, TRAIL) to their corresponding death receptors (e.g., Fas, TNFR1, DR4/5) on the cell surface. This binding leads to the formation of a death-inducing signaling complex (DISC), which activates initiator caspases (e.g., caspase-8, caspase-10). Activated initiator caspases then cleave and activate executioner caspases (e.g., caspase-3, caspase-6, caspase-7), leading to the systematic dismantling of the cell teachmeanatomy.infofrontiersin.org.

Intrinsic Pathway : This pathway is activated by various intracellular stresses, such as DNA damage, oxidative stress, or growth factor withdrawal teachmeanatomy.info. These stimuli lead to mitochondrial outer membrane permeabilization (MOMP), often regulated by the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) proteins of the Bcl-2 family teachmeanatomy.infofrontiersin.org. MOMP results in the release of pro-apoptotic factors from the mitochondria into the cytosol, including cytochrome c. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, leading to apoptosis bmglabtech.com.

Many cytotoxic agents induce apoptosis by disrupting the delicate balance between pro- and anti-apoptotic proteins, or by interfering with various signaling pathways that regulate cell survival bmglabtech.comfrontiersin.org.

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH) frontiersin.orgnih.gov. While ROS are naturally produced as byproducts of normal cellular metabolism, particularly during mitochondrial respiration, they also function as important signaling molecules at low to intermediate concentrations smw.chthermofisher.com. However, an imbalance between ROS production and the cell's antioxidant defense mechanisms leads to oxidative stress nih.govsmw.ch.

Sources of ROS within a cell include:

Mitochondria : The electron transport chain in mitochondria is a major source of ROS, particularly superoxide, due to incomplete reduction of oxygen nih.gov.

NADPH oxidases (NOX) : These enzymes are membrane-bound complexes that produce superoxide by transferring electrons from NADPH to oxygen thermofisher.comjmb.or.kr.

Other enzymes : Xanthine oxidase, cytochrome P450 enzymes, and nitric oxide synthases can also contribute to ROS generation nih.gov.

Oxidative stress can cause significant damage to cellular components, including lipids (leading to lipid peroxidation), proteins (leading to protein oxidation and dysfunction), and DNA (leading to mutations and strand breaks) nih.govthermofisher.com. Cells respond to oxidative stress by activating various defense mechanisms, such as increasing the production of antioxidant enzymes (e.g., superoxide dismutase, catalase, glutathione (B108866) peroxidase) and non-enzymatic antioxidants (e.g., glutathione) nih.gov. The accumulation of ROS can also trigger cell death pathways, including apoptosis nih.gov. For instance, some compounds induce apoptosis through ROS-mediated endoplasmic reticulum (ER) stress and mitochondrial dysfunction nih.gov.

Cellular signaling pathways are complex networks that enable cells to receive, process, and respond to information from their environment, regulating crucial processes such as cell growth, proliferation, differentiation, and survival mdpi.comwikipedia.orgnih.gov. These pathways involve a series of molecular interactions, often including receptors, kinases, and transcription factors, which ultimately lead to changes in gene expression or protein activity thermofisher.comwikipedia.org.

Several key signaling pathways are central to regulating cell growth and differentiation:

MAPK/ERK Pathway : The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a highly conserved signaling cascade that mediates signals from cell surface receptors to the nucleus. It plays a critical role in regulating cell proliferation, growth, motility, survival, and differentiation thermofisher.comwikipedia.org. Activation of this pathway often involves a cascade of phosphorylation events (e.g., Raf → MEK → ERK) researchgate.net.

PI3K/Akt/mTOR Pathway : The Phosphoinositide 3-Kinase (PI3K)/Akt/mechanistic Target of Rapamycin (mTOR) pathway is a major regulator of cell growth, metabolism, survival, and proliferation cellsignal.com. It integrates diverse signals, including growth factors, energy levels, and amino acids, to promote anabolic processes and inhibit catabolic ones cellsignal.com. Dysregulation of this pathway is frequently observed in various diseases, including cancer scispace.com.

Notch Pathway : The Notch signaling pathway is highly conserved and fundamentally involved in cell fate decisions, tissue formation, cell differentiation, and morphogenesis teachmeanatomy.info. It can act as an oncogene or tumor suppressor depending on the cell type and context, often inhibiting initial cell differentiation or maintaining cells in an undifferentiated state teachmeanatomy.info.

EGFR Pathway : The Epidermal Growth Factor Receptor (EGFR) pathway is pivotal in regulating cell growth, survival, proliferation, and differentiation. Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways scispace.com.

Compounds that modulate these pathways can significantly impact cellular behavior, either promoting or inhibiting processes like cell division, specialization, or survival. Detailed research would be required to determine if and how this compound specifically interacts with these or other signaling pathways to elicit its biological effects.

Preclinical Biological Activities and Functional Characterization of Auramycin a

Antibacterial Efficacy Studies of Auramycin A

This compound has demonstrated significant antibacterial potential, making it a subject of interest for combating infectious diseases. nih.gov

Spectrum of Activity against Gram-Positive and Gram-Negative Bacterial Strains (In Vitro)

This compound exhibits potent inhibitory effects against various bacterial strains, indicating a broad spectrum of antibacterial activity. This includes activity against both Gram-positive and Gram-negative bacteria. nih.gov However, detailed research findings specifying individual Gram-positive and Gram-negative bacterial strains and their susceptibility to this compound were not extensively detailed in the provided literature.

Determination of Minimum Inhibitory Concentrations (MICs)

Minimum Inhibitory Concentrations (MICs) represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. scispace.com While MIC determination is a standard procedure for evaluating the potency of antibacterial compounds, specific MIC values for this compound against various bacterial strains were not available in the provided research findings.

Evaluation of Activity against Multi-Drug Resistant (MDR) Bacterial Isolates

A significant aspect of this compound's antibacterial profile is its demonstrated efficacy against multi-drug resistant (MDR) bacterial isolates. The compound has been shown to exhibit potent inhibitory effects against various bacterial strains, including those that have developed resistance to other antibiotics. nih.gov Although its activity against MDR strains is noted, specific examples of such resistant isolates were not detailed in the provided sources.

Antitumor/Anticancer Activity Investigations of this compound

Beyond its antibacterial properties, this compound has also been found to possess promising antitumor activity. nih.gov

In Vitro Cytotoxicity and Antiproliferative Assays in Cancer Cell Lines

Investigations into the antitumor properties of this compound have included in vitro cytotoxicity and antiproliferative assays against cancer cell lines. The group of compounds known as auramycins, which includes this compound, has shown potent cytotoxicity against various cancer cell lines. Research findings indicate that these compounds exhibit half-maximal inhibitory concentration (IC50) values ranging from 0.01 to 0.3 µg/ml. However, specific data tables detailing the IC50 values for this compound against individual cancer cell lines were not provided in the available information.

Analysis of Cell Cycle Perturbation and Arrest Mechanisms

The precise mechanisms by which this compound exerts its antitumor effects, including its influence on cell cycle perturbation and arrest, are still under investigation. nih.gov While cell cycle arrest is a common mechanism for many anticancer agents, specific detailed research findings on how this compound perturbs the cell cycle or induces arrest at particular phases were not available in the provided literature.

Specific Efficacy against Various Cancer Subtypes

While specific detailed efficacy data for this compound across a broad spectrum of cancer subtypes in preclinical models are not extensively documented in the immediate literature, its classification as an anthracycline suggests potential anticancer properties. The broader family of auramycins, including related compounds like Auramycin D and Auramycin G, has demonstrated efficacy against various cancer subtypes, providing insights into the potential scope of this compound's activity.

Auramycin D, for instance, has shown promise as an anticancer agent with reported efficacy against leukemia, lymphoma, and solid tumors uni.lu. This indicates the potential for related auramycins to exhibit broad-spectrum antineoplastic activity.

More specifically, Auramycin G has been investigated for its antitumor effects, demonstrating dose-dependent inhibition of cell viability in gastric cancer cell lines, namely AGS and MGC803. In in vitro studies, Auramycin G significantly inhibited the migration and invasion of these gastric cancer cells.

Table 1: In Vitro Efficacy of Auramycin G on Gastric Cancer Cell Lines

| Cell Line | IC50 (mg/L) |

| AGS | 23.72 ± 6.36 |

| MGC803 | 32.54 ± 5.91 |

Mechanistic Studies of Tumor Growth Inhibition in Preclinical Models

The mechanism of tumor growth inhibition for anthracyclines, including auramycins, primarily involves DNA intercalation and the inhibition of topoisomerase II, an enzyme crucial for DNA replication nih.gov. This inhibition leads to DNA damage, subsequently inducing apoptosis in rapidly dividing cancer cells nih.gov. Furthermore, the anticancer efficacy of these compounds is also attributed to their ability to generate free radicals, which contribute to further DNA damage and ultimately, cell death nih.gov.

Preclinical models, such as xenograft models, are instrumental in evaluating the in vivo efficacy of anticancer agents and elucidating their underlying mechanisms of action. Studies on related auramycins have provided valuable insights into the mechanistic pathways involved in their antitumor effects.

For Auramycin G, mechanistic studies in preclinical models have revealed its ability to suppress tumor growth by modulating key molecular pathways related to angiogenesis and lymphangiogenesis. Angiogenesis is the formation of new blood vessels, crucial for tumor growth and metastasis, while lymphangiogenesis involves the formation of new lymphatic vessels, which can facilitate tumor spread to lymph nodes.

In gastric tumor xenograft models, Auramycin G significantly reduced average tumor weights compared to control groups, both as a single agent and in combination with 5-fluorouracil (B62378) (5-Fu). This tumor suppression was consistent with its observed effects on the growth of blood and lymphatic vessels and the reduction in the degree of tumor malignancy.

The molecular mechanisms underlying these effects involved the down-regulation of specific protein pathways:

Angiogenesis modulation : Auramycin G was found to down-regulate proteins in the VEGFR2–VEGFA–pPI3K–pAkt–pErk1 pathway. The vascular endothelial growth factor receptor 2 (VEGFR2) and its ligand VEGF-A are critical regulators of angiogenesis. The PI3K/Akt/Erk1 pathway is a major signaling cascade frequently deregulated in cancer, promoting cell growth, proliferation, and survival.

Lymphangiogenesis modulation : Auramycin G also down-regulated proteins in the VEGFR3–VEGFC–pPI3K–pAkt–pmTOR pathway. VEGFR3 and its ligand VEGF-C are key stimulators of lymphangiogenesis, playing a significant role in lymphatic vessel growth and lymph node formation. The PI3K/Akt/mTOR pathway is another central pathway involved in cell growth, metabolism, and survival, often activated in various cancers.

Table 2: Tumor Weight Reduction in Gastric Tumor Xenograft Models by Auramycin G

| Treatment Group | Average Tumor Weight (g) |

| Control | 3.73 ± 0.56 |

| Auramycin G (50 mg/kg body weight) | 2.21 ± 0.45 |

| Auramycin G + 5-Fluorouracil | 1.33 ± 0.28 |

These findings from studies on related auramycins, particularly Auramycin G, highlight the potential of the auramycin class to exert antitumor effects through multifaceted mechanisms, including the critical modulation of angiogenic and lymphangiogenic pathways, which are vital for tumor progression and metastasis.

Chemical Synthesis and Structure Activity Relationship Sar Studies of Auramycin a and Its Derivatives

Strategies for Total Chemical Synthesis of Auramycin A Aglycones

The aglycone of this compound, auramycinone (B1197653), is a tetracyclic moiety. The total chemical synthesis of such complex structures, particularly those within the aureolic acid family (which includes this compound), often employs sophisticated strategies to control stereochemistry and improve synthetic efficiency.

The synthesis of angucycline aglycones, including those related to this compound, necessitates precise control over stereochemistry due to the presence of multiple chiral centers. Stereoselective synthesis aims for the preferential formation of one stereoisomer over others, often achieved through the use of chiral auxiliaries or catalysts.

For the synthesis of model aglycones of aureolic acids, such as durhamycins A and B, several key methodologies have been employed:

Diastereoselective Allylboration: A highly diastereoselective allylation of an aldehyde with a chiral allylborane has been utilized to establish crucial stereocenters.

Selective Reduction: The selective Bu3SnH reduction of xanthates represents another important step in constructing the aglycone framework.

Ring-Closing Metathesis (RCM) Cyclization: RCM cyclization of dienes is a powerful tool for forming cyclic systems within the aglycone structure.

Keto-hydroxylation: This reaction is used for the functionalization of highly functionalized dihydronaphthalene intermediates.

These methodologies, while described for related aureolic acid aglycones, illustrate the type of stereochemical control and reaction diversity required for the total synthesis of complex angucyclinone cores like auramycinone.

Semi-Synthetic Approaches to this compound Derivatives

Semi-synthesis involves using naturally occurring compounds as starting materials and chemically modifying them to produce novel derivatives. This approach is particularly valuable for complex natural products, as it can be more cost-effective and efficient than total synthesis, and allows for the modulation of molecular properties.

A direct example of semi-synthetic modification of this compound is its hydrolysis. This compound can be hydrolyzed under mild acidic conditions (e.g., 0.5% hydrochloric acid) to yield derivatives such as Auramycin C and Auramycin D. Auramycin C, for instance, features a polycyclic aglycone linked to a disaccharide moiety, indicating the selective removal or modification of one of the sugar units from this compound's trisaccharide chain. This process demonstrates a pathway to generate structural analogs with potentially altered biological profiles. Auramycin F, another related compound, is described as a methyl ester derivative, suggesting that esterification is another possible semi-synthetic modification that can affect solubility and biological activity.

Comprehensive Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to identify specific structural features of a compound that are responsible for its biological activity. By systematically modifying the chemical structure and evaluating the resulting biological effects, chemists can design new molecules with improved efficacy, selectivity, or reduced toxicity.

The aglycone core of this compound, auramycinone, is a tetracyclic naphthacene (B114907) backbone. Modifications to this core can significantly influence the compound's biological activity. For the broader family of aureolic acids, the aglycone structure primarily differs by the nature of the C(7) substituent. SAR data for aureolic acids have been derived from studies of naturally isolated metabolites and biosynthetically generated analogs.

Research indicates that the aglycone alone, without the attached saccharide moieties, often exhibits significantly reduced or virtually no biological activity for compounds within the aureolic acid group. For example, the tetrahydroanthracene (B13747835) nuclei (the aglycone core) of aureolic acids are described as virtually inactive on their own. This highlights that while the aglycone provides the structural scaffold, its biological potency is heavily dependent on the presence and specific modifications of the attached sugar units. However, auramycinone itself has shown moderate cytotoxicity against several cancer cell lines in antiproliferative activity assays, suggesting some intrinsic activity of the core, albeit potentially less potent than the glycosylated form.

The trisaccharide moiety of this compound is unequivocally crucial for its biological activity and its interaction with target sites. uni.lu This is a recurring theme across the aureolic acid family.

Key Findings on Trisaccharide Role:

| Structural Feature (Modification) | Impact on Biological Activity/Properties | Reference |

| Presence of Trisaccharide Moiety | Crucial for biological activity and target interaction. | uni.lu |

| Oligosaccharide Chains | Important for biological properties (for aureolic acids). | |

| Minor Stereochemical Modifications in Saccharides | Result in significant changes in efficacy and toxicity (for aureolic acids). | |

| Decreasing Number of Sugars | Leads to virtually inactive compounds (for aureolic acids). | |

| Trisaccharide (this compound) vs. Disaccharide (Auramycin C) | This compound (trisaccharide) exhibits potent antibacterial and antitumor properties. Auramycin C (disaccharide) shows antimicrobial properties, implying a role for the saccharide chain length/composition. | uni.lu |

For aureolic acids, including this compound, the oligosaccharide chains, along with substituents at C(3) and C(7) of the aglycone, play a significant role in determining their biological properties. Minor modifications to the stereocenters within these saccharide units can lead to substantial changes in the compound's efficacy and toxicity. The observation that the aglycone alone is largely inactive underscores the critical function of the carbohydrate portions. The presence of three anomeric hydrogens in the NMR spectra of related compounds confirms the trisaccharide moiety, further emphasizing its structural and functional importance. The trisaccharide chain is essential for the compound's ability to bind to its biological targets, such as DNA, which is a known mechanism of action for angucycline antibiotics.

Effect of Substituents and Functional Groups on Efficacy, Selectivity, and Mechanistic Profile

The structure-activity relationship (SAR) in anthracyclines, including this compound, is crucial for modulating their biological profiles. While specific, detailed SAR studies focusing solely on this compound are limited in publicly available literature, general principles derived from the broader anthracycline class can be applied. The core naphthacene aglycone, the various hydroxyl groups, methyl groups, and particularly the attached sugar moieties, are all critical functional groups that influence the compound's interaction with biological targets.

Naphthacene Backbone: Modifications to the polycyclic aromatic system can impact the compound's ability to intercalate into DNA. The planarity and electronic properties of this core are fundamental for effective DNA binding.

Hydroxyl Groups: The number and position of hydroxyl groups on the naphthacene backbone and the sugar moieties are known to affect solubility, redox properties, and interactions with enzymes like topoisomerase II. These groups can participate in hydrogen bonding, which is vital for binding to DNA and enzyme active sites. Changes in these positions can alter the compound's efficacy and potentially its selectivity by influencing its binding affinity and mechanism of action. For instance, the presence of specific hydroxyl groups can be critical for the generation of reactive oxygen species, which contribute to the compound's cytotoxic effects.

Methyl and Other Alkyl Groups: Methyl groups, such as those present on the naphthacene core or the sugar units, can influence the compound's lipophilicity and steric bulk. These factors can affect cellular uptake, distribution, and interaction with target macromolecules.

Development of Novel this compound Analogs with Modified Biological Profiles

The development of novel analogs of natural products like this compound is a key strategy in medicinal chemistry to improve their therapeutic index, overcome resistance mechanisms, and reduce undesirable side effects. For anthracyclines, a primary goal in analog development is often to mitigate cardiotoxicity while maintaining or enhancing anticancer efficacy. uni.lu

Synthetic efforts to create analogs typically involve chemical modifications at various positions of the parent compound, guided by SAR insights. These modifications can include:

Alterations to the Sugar Moiety: Changing the sugar units, their linkages, or introducing new functional groups on the sugars can lead to analogs with modified cellular uptake, DNA binding characteristics, and specificity for topoisomerase II isoforms. Such modifications aim to improve the therapeutic window by enhancing activity against target cells or reducing interaction with off-target biological systems.

Modifications of the Aglycone Core: Chemical alterations to the naphthacene ring system, such as introducing or removing hydroxyl groups, changing alkyl substituents, or incorporating different heteroatoms, can influence the electronic properties, redox potential, and steric hindrance of the molecule. These changes can impact DNA intercalation, topoisomerase II poisoning, and the generation of reactive oxygen species.

Introduction of Linkers or Conjugates: Attaching targeting moieties, such as antibodies or peptides, to this compound or its derivatives can create prodrugs or conjugates designed to deliver the active compound specifically to cancer cells, thereby increasing selectivity and reducing systemic toxicity.

While specific examples of designed this compound analogs with detailed modified biological profiles are not extensively documented in general searches, the broader field of anthracycline research demonstrates a continuous effort to synthesize and evaluate such derivatives. The aim is to develop compounds with improved pharmacological properties, such as enhanced potency against drug-resistant cancer cells, reduced cardiotoxicity, or a broader spectrum of activity. Research on related anthracyclinones, such as auramycinone, has shown moderate cytotoxicity against several cancer cell lines, indicating the potential for further analog development within this class.

Analytical and Bioanalytical Methodologies for Auramycin a Research

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic techniques are indispensable for isolating Auramycin A from complex matrices, such as fermentation broths or biological samples, and for assessing its purity. The selection of a specific method depends on the compound's physicochemical properties and the research objective.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and quantification of antibiotics like this compound. nih.govresearchgate.net A typical HPLC method development for a compound of this nature would involve a reversed-phase approach, leveraging a C18 column. thermofisher.com

Method development would focus on optimizing the mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and sensitivity. A gradient elution, for instance, starting with a higher polarity solvent and gradually increasing the proportion of a lower polarity organic solvent like acetonitrile (B52724) or methanol, would likely be employed to ensure the efficient elution of this compound and the separation from impurities. d-nb.infonih.gov UV detection is a common choice for antibiotic analysis, with the wavelength selected based on the maximal absorbance of this compound. nih.govresearchgate.net

Validation of the developed HPLC method is critical and would be performed according to established guidelines (e.g., ICH guidelines). This process ensures the method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include:

Linearity: Establishing a proportional relationship between the concentration of this compound and the detector response over a specified range.

Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.

Precision: Evaluating the degree of scatter between a series of measurements, assessed at different levels (repeatability, intermediate precision).

Specificity: Ensuring the method can unequivocally assess the analyte in the presence of other components.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Interactive Data Table: Illustrative HPLC Method Parameters for Antibiotic Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | Elution of compounds with varying polarities |

| Flow Rate | 1.0 mL/min | Ensures efficient separation and reasonable run time |

| Detection | UV-Vis Detector (e.g., at 230 nm) | Quantification based on light absorbance |

| Injection Volume | 20 µL | Introduction of the sample into the system |

| Column Temperature | 30 °C | Maintain consistent retention times |

Gas Chromatography (GC) for Volatile Metabolites or Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Direct analysis of a complex, non-volatile molecule like this compound by GC is generally not feasible. However, GC becomes highly relevant for two main purposes: the analysis of volatile metabolites from the producing organism or the analysis of volatile derivatives of this compound itself. mdpi.com

For analysis, non-volatile compounds like this compound must undergo derivatization to increase their volatility and thermal stability. researchgate.net Common derivatization reactions include silylation or acylation, which convert polar functional groups (e.g., -OH, -NH2) into less polar, more volatile derivatives. researchgate.net The choice of derivatizing agent is crucial and depends on the functional groups present in the this compound molecule. researchgate.netresearchgate.net

Thin-Layer Chromatography (TLC) for Rapid Screening

Thin-Layer Chromatography (TLC) serves as a simple, cost-effective, and rapid method for preliminary screening. longdom.org It is particularly useful in the initial stages of research for monitoring the production of this compound in fermentation cultures, tracking the progress of purification, or screening for the presence of the compound in various extracts. nih.govlongdom.org

In a typical TLC setup for an antibiotic, a silica (B1680970) gel plate (stationary phase) is used, and a solvent system (mobile phase) is selected based on the polarity of this compound to achieve good separation. nih.gov After developing the plate, the separated compounds are visualized. This can be done under UV light if the compound is fluorescent or by staining with a suitable chemical reagent that reacts with the compound to produce a colored spot. nih.govnih.gov The retention factor (Rf value) can be calculated to help identify the compound by comparing it to a standard. While not as sensitive or quantitative as HPLC, TLC is an invaluable tool for quick checks and qualitative analysis. longdom.org

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a powerful tool for both the identification and quantification of compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net This method is ideal for detecting and quantifying low levels of this compound in complex biological matrices. nih.govnih.gov

In an LC-MS/MS analysis, the sample is first separated by HPLC as described above. The eluent from the HPLC column is then introduced into the mass spectrometer. The molecules are ionized (e.g., by electrospray ionization - ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. nih.gov For structural elucidation and enhanced selectivity, tandem mass spectrometry (MS/MS) is employed. In this process, a specific ion (the precursor ion) corresponding to this compound is selected, fragmented, and the resulting product ions are detected. nih.govnih.gov This fragmentation pattern provides a structural fingerprint of the molecule, allowing for highly confident identification. acgpubs.org

Interactive Data Table: Example LC-MS/MS Parameters for Antibiotic Detection

| Parameter | Typical Setting | Function |

| LC System | UHPLC/HPLC | Separates this compound from matrix components |

| Ionization Source | Electrospray Ionization (ESI), Positive/Negative Mode | Generates gas-phase ions from the analyte |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap | Measures mass-to-charge ratio of precursor and product ions |

| MS/MS Experiment | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification |

| Precursor Ion (Q1) | [M+H]+ or [M-H]- of this compound | Selects the molecular ion of the target compound |

| Product Ions (Q3) | Specific fragments of this compound | Confirms the identity of the compound through its fragmentation pattern |

Gas Chromatography-Mass Spectrometry (GC-MS)

Similar to standalone GC, Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile compounds. mdpi.com When applied to this compound research, it would typically involve the analysis of derivatized samples. nih.gov The GC separates the various components of the sample before they enter the mass spectrometer, which then provides detailed mass spectra for each component. mdpi.com

GC-MS is exceptionally useful for identifying the structure of unknown volatile metabolites or confirming the structure of this compound derivatives. mdpi.com The electron ionization (EI) source in most GC-MS systems provides reproducible fragmentation patterns that can be compared against spectral libraries for identification.

HPLC-UV/Vis for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet/Visible (UV/Vis) detector is a robust and widely used technique for the separation and quantification of anthracyclines from complex mixtures. The method's specificity and sensitivity make it suitable for analyzing this compound in various samples.

The principle of this method relies on the separation of the analyte on a stationary phase (typically a C18 reversed-phase column) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. ijates.comrjptonline.org The separation is based on the differential partitioning of the compound between the two phases. Following separation, the compound is detected by a UV/Vis detector as it elutes from the column. Anthracyclines possess a distinct chromophore in their tetracyclic ring structure, which allows for strong absorbance in both the UV and visible regions of the electromagnetic spectrum. tudublin.ie Detection is commonly performed at wavelengths around 234 nm, 254 nm, or within the visible range of 480-550 nm, where these compounds exhibit characteristic absorbance maxima. ijates.comrjptonline.orgmdpi.com

For the quantification of this compound, a calibration curve would be constructed by injecting known concentrations of a purified standard and plotting the resulting peak area against concentration. This allows for the accurate determination of the compound's concentration in unknown samples. The method can be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. rjptonline.orgmdpi.com

Table 1: Example HPLC-UV/Vis Parameters for Anthracycline Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) ijates.comrjptonline.org |

| Mobile Phase | Acetonitrile and an acidic aqueous buffer (e.g., 0.01M o-phosphoric acid), isocratic or gradient elution rjptonline.org |

| Flow Rate | Typically 0.75 - 1.0 mL/min rjptonline.org |

| Detection Wavelength | 234 nm, 254 nm, or 480 nm ijates.comrjptonline.orgmdpi.com |

| Injection Volume | 20 µL rjptonline.org |

| Temperature | Ambient or controlled (e.g., 35 °C) nih.gov |

Spectrophotometric and Electrochemical Methods for this compound Quantification

Spectrophotometric Methods

UV-Visible spectrophotometry offers a simpler and more rapid alternative for the quantification of this compound, particularly in pure samples or simple formulations. This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The tetracyclic quinone structure of anthracyclines gives them their characteristic color and strong absorbance in the visible region, typically between 480 nm and 500 nm. tudublin.ieproquest.com

Quantification can be performed by measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax) and comparing it to a standard curve prepared from known concentrations of the compound. While direct UV-Vis spectrophotometry is fast and accessible, its selectivity can be limited in complex matrices due to potential interference from other absorbing compounds. nih.gov To enhance sensitivity and selectivity, methods involving the formation of colored complexes with reagents like aluminum(III) and Chromazurol S have been developed for other anthracyclines, which could potentially be adapted for this compound. nih.govjst.go.jp

Electrochemical Methods

Electrochemical methods provide a highly sensitive and selective approach for the quantification of anthracyclines like this compound. These techniques are based on the redox activity of the quinone moiety in the anthracycline structure, which can be easily oxidized and reduced. nih.gov Voltammetric techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed. rsc.org

In a typical setup, a three-electrode system is used, consisting of a working electrode, a reference electrode, and a counter electrode. When a potential is applied, this compound will undergo oxidation or reduction at the surface of the working electrode, generating a current that is proportional to its concentration. nih.gov To improve sensitivity and lower the limit of detection, the working electrode can be modified with nanomaterials such as carbon nanotubes or gold nanoparticles. chemmethod.commdpi.com These modifications enhance the electroactive surface area and facilitate the electron transfer process. nih.gov Electrochemical sensors have been successfully developed for the detection of doxorubicin (B1662922) in various samples, including biological fluids, with detection limits in the nanomolar range. chemmethod.com

Table 2: Comparison of Spectrophotometric and Electrochemical Methods for Anthracycline Quantification

| Feature | Spectrophotometric Methods | Electrochemical Methods |

|---|---|---|

| Principle | Measurement of light absorbance | Measurement of current from redox reactions nih.gov |

| Instrumentation | UV-Vis Spectrophotometer | Potentiostat with a three-electrode cell |

| Advantages | Rapid, simple, cost-effective | High sensitivity, high selectivity, potential for miniaturization rsc.orgchemmethod.com |

| Limitations | Lower selectivity in complex matrices nih.gov | Can be affected by electrode fouling and matrix interferences |

| Example Application | Quantification of daunorubicin (B1662515) in pharmaceutical preparations nih.govjst.go.jp | Detection of doxorubicin in human plasma nih.gov |

Microbiological Assays for Preliminary Biological Activity Screening

Microbiological assays are fundamental for the preliminary screening of the biological activity of new antibiotic compounds like this compound. These assays determine the potency of an antibiotic by measuring its inhibitory effect on the growth of susceptible microorganisms. uspnf.comlongdom.org They are essential for confirming the antimicrobial nature of the compound and providing a semi-quantitative measure of its activity.

Two common methods for microbiological assays are the agar (B569324) diffusion method (including the cylinder-plate or disc diffusion assay) and the broth dilution method. uspnf.comlongdom.org

Agar Diffusion Method: In this method, an agar plate is uniformly inoculated with a culture of a susceptible test microorganism. science.gov A sterile paper disc, a cylinder, or a well in the agar is filled with a solution of this compound at a known concentration. nihs.go.jpuc.edu The plate is then incubated under appropriate conditions. During incubation, the antibiotic diffuses into the agar, creating a concentration gradient. If this compound is active against the test organism, a clear circular zone of growth inhibition will appear around the point of application. The diameter of this zone is proportional to the concentration of the antibiotic and its potency. science.gov This method is widely used for screening and quality control. nih.gov

Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. longdom.org The assay is performed by preparing a series of dilutions of this compound in a liquid growth medium in test tubes or microtiter plates. Each tube or well is then inoculated with a standardized suspension of the test microorganism. After incubation, the tubes or wells are examined for turbidity (an indicator of microbial growth). The lowest concentration of this compound that shows no turbidity is recorded as the MIC. longdom.org

For this compound, which is known to be active against Gram-positive bacteria, suitable test organisms would include species such as Bacillus subtilis or Staphylococcus aureus. nih.gov

Table 3: Common Microbiological Assay Methods for Antibiotics

| Assay Method | Principle | Key Measurement |

|---|---|---|

| Agar Diffusion (Disc/Well) | Diffusion of the antibiotic through agar, inhibiting microbial growth. science.gov | Diameter of the zone of inhibition (mm). nihs.go.jp |

| Broth Dilution | Inhibition of microbial growth in a liquid medium containing serial dilutions of the antibiotic. longdom.org | Minimum Inhibitory Concentration (MIC) (e.g., in µg/mL). longdom.org |

| Turbidimetric Assay | Measurement of microbial growth inhibition by monitoring the turbidity of a liquid culture. uspnf.comscielo.br | Optical density (OD) at a specific wavelength. |

Mechanisms of Resistance to Auramycin a and Counter Strategies

Bacterial Resistance Mechanisms to Auramycin A and Related Anthracyclines

Bacteria employ a variety of sophisticated strategies to defend against the effects of antibiotics. reactgroup.orgnih.gov While specific studies on bacterial resistance to this compound are not extensively available, the mechanisms identified for other anthracyclines provide a predictive framework. These mechanisms primarily involve preventing the antibiotic from reaching its intracellular target or altering the target itself. reactgroup.org

One of the most prevalent forms of antibiotic resistance is the active removal of the drug from the bacterial cell by efflux pumps. reactgroup.orgfrontiersin.org These membrane proteins act as transporters, expelling a wide range of compounds, including anthracyclines, thereby reducing the intracellular drug concentration to sub-lethal levels. frontiersin.org Bacteria can possess multiple types of efflux pumps, contributing to multidrug resistance (MDR). frontiersin.org Overexpression of genes encoding these pumps is a common response to antibiotic exposure. frontiersin.org

Table 1: Examples of Bacterial Efflux Pump Superfamilies Involved in Antibiotic Resistance

| Pump Superfamily | Energy Source | Examples of Substrates | Bacterial Examples |

| ATP-binding cassette (ABC) | ATP hydrolysis | Anthracyclines, macrolides, fluoroquinolones | Staphylococcus aureus, Streptococcus pneumoniae |

| Major facilitator superfamily (MFS) | Proton motive force | Tetracyclines, fluoroquinolones, doxorubicin (B1662922) | Escherichia coli, Staphylococcus aureus |

| Resistance-nodulation-cell division (RND) | Proton motive force | Beta-lactams, aminoglycosides, anthracyclines | Pseudomonas aeruginosa, Escherichia coli |

| Small multidrug resistance (SMR) | Proton motive force | Quaternary ammonium (B1175870) compounds, intercalating dyes | Escherichia coli, Bacillus subtilis |

This table provides a generalized overview of efflux pump systems in bacteria that can contribute to resistance against various antibiotics, including anthracyclines.

Bacteria can develop resistance by altering the molecular target of an antibiotic, which prevents the drug from binding effectively. nih.govresearchgate.net This can occur through spontaneous mutations in the bacterial genes that code for the target site. researchgate.net For anthracyclines, the primary targets are DNA, through intercalation, and the enzyme topoisomerase II. wikipedia.org While specific examples of target site modifications leading to this compound resistance are not documented, principles from other antibiotics are relevant. For instance, resistance to quinolone antibiotics can arise from mutations in the genes for DNA gyrase. respiratory-therapy.comresearchgate.net Similarly, resistance to aminoglycosides can occur through mutations or enzymatic modifications of the ribosome, the drug's target. nih.gov It is plausible that bacterial resistance to this compound could develop through mutations in topoisomerase genes or other proteins that influence DNA structure and function.

Another significant bacterial resistance strategy is the production of enzymes that chemically modify and inactivate the antibiotic. reactgroup.orgcmpt.ca This is a well-known mechanism of resistance to antibiotics like beta-lactams (via β-lactamases) and aminoglycosides (via aminoglycoside-modifying enzymes). nih.govnih.gov While specific bacterial enzymes that inactivate this compound have not been characterized, research on other anthracyclines has shown that they can be metabolized and inactivated by certain enzymes. For example, peroxidases can lead to the oxidative degradation of doxorubicin and daunorubicin (B1662515) in mammalian cells, rendering them non-toxic. nih.govaacrjournals.org The existence of bacterial enzymes capable of similar inactivation of this compound remains a potential mechanism of resistance that requires further investigation.